N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine
Overview
Description
“N2-Benzyl-6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine” is a chemical compound . It belongs to the class of compounds known as 1,3,5-triazines . These are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves several specific synthetic protocols developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Chemical Reactions Analysis
The chemical reactions involving 1,3,5-triazines typically involve the substitution of Cl by primary amines on the substrate . The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Scientific Research Applications
Luminescence Study in Triazine-Based Herbicides
A study by Oliva et al. (2005) focused on the low-lying excited states of sym-triazines, including 1,3,5-triazine, atrazine, and ametryn. This research involved computational and luminescence studies, providing insights into the absorption and emission features of these compounds (Oliva et al., 2005).
Herbicide Dissipation Kinetics in Soil
Baer and Calvet (1999) examined the dissipation kinetics of soil-applied herbicides, including atrazine. Their study highlighted the environmental impact of these herbicides, focusing on their behavior in different soil types under varying climatic conditions (Baer & Calvet, 1999).
Triazine Degradation Research
Research by Willett et al. (2016) explored the role of benzoxazinones in triazine resistance in plants. The study investigated the reaction between DIBOA-Glc and atrazine, shedding light on the degradation mechanisms of atrazine in environmental contexts (Willett et al., 2016).
Synthesis and Optimization in Atrazine Production
Barton et al. (2003) evaluated and optimized the reagent addition sequence in the synthesis of atrazine. Their research provided insights into the most efficient methods for producing this herbicide, contributing to the field of organic chemistry and agricultural science (Barton et al., 2003).
Interaction with Humic Substances
Martin-Neto et al. (2001) explored the interaction mechanisms of atrazine with humic substances, focusing on its sorption in soil. This study contributes to understanding the environmental fate of atrazine and its impact on soil quality (Martin-Neto et al., 2001).
Novel Synthesis Methods for Triazines
Junaid et al. (2019) developed a new one-pot synthesis method for 1,3,5-triazine derivatives, including 6, N2-diaryl-1,3,5-triazine-2,4-diamines. This innovative approach has implications for the efficient production of triazine-based compounds with potential applications in various fields (Junaid et al., 2019).
Mechanism of Action
1,3,5-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms and three carbon atoms. They are used in a variety of applications, including as building blocks in organic synthesis, in the manufacture of dyes, resins, pharmaceuticals, and in the preparation of certain pesticides .
The mechanism of action, pharmacokinetics, and biochemical pathways of a specific 1,3,5-triazine compound would depend on its specific structure and the functional groups attached to it. For example, some triazine-based herbicides work by inhibiting photosynthesis in susceptible plants .
The environmental stability and efficacy of these compounds can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
Properties
IUPAC Name |
2-N-benzyl-6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-18(8-9-6-4-3-5-7-9)12-16-10(13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMXPIQRGZABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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